molecular formula C15H15N3O3S B2771612 N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide CAS No. 888409-79-8

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide

Cat. No.: B2771612
CAS No.: 888409-79-8
M. Wt: 317.36
InChI Key: OYYUPOKRUFMOLJ-UHFFFAOYSA-N
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Description

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide is a chemical compound with the CAS Registry Number 476308-63-1 and a molecular formula of C15H15N3O3S . This reagent features a benzothiazole core, a heterocyclic scaffold frequently investigated in medicinal chemistry for its diverse biological activities. The presence of the 2,5-dioxopyrrolidin-1-yl (N-hydroxysuccinimide ester) group is a key functional feature, making this compound a potential tool for bioconjugation and probe development, as this moiety readily reacts with primary amine groups. Benzothiazole derivatives are a significant area of research, with studies exploring their potential as therapeutic agents. For instance, certain non-nitrogen heterocyclic and benzothiazole-containing compounds have been investigated for their anticonvulsant properties, acting on targets like the GABAergic system . Other research patents highlight various benzothiazol-2-yl acetamide and carboxamide compounds for potential applications in areas such as cancer treatment . The specific biological profile and primary research applications of this compound are subject to ongoing investigation, and researchers are encouraged to consult the current scientific literature for the latest findings. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications. It is strictly not for human or veterinary use.

Properties

IUPAC Name

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O3S/c1-8-3-4-10-14(9(8)2)17-15(22-10)16-11(19)7-18-12(20)5-6-13(18)21/h3-4H,5-7H2,1-2H3,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYYUPOKRUFMOLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)SC(=N2)NC(=O)CN3C(=O)CCC3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by the cyclization of appropriate precursors, such as 2-aminothiophenol and α-haloketones, under acidic or basic conditions.

    Introduction of Dimethyl Groups: The methyl groups can be introduced via alkylation reactions using methylating agents like methyl iodide in the presence of a base.

    Acylation: The acetamide moiety can be introduced through acylation reactions using acyl chlorides or anhydrides.

    Coupling with Pyrrolidinone: The final step involves coupling the thiazole derivative with 2,5-dioxopyrrolidin-1-yl acetic acid or its derivatives under appropriate conditions, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the methyl groups, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiazole ring or the acetamide moiety.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Coupling Reagents: EDCI, DCC.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

1.1 Antimicrobial Activity
Research has indicated that compounds similar to N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide exhibit notable antimicrobial properties. For instance, derivatives of benzothiazole have been shown to possess antibacterial activity against various strains such as Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways .

1.2 Anticancer Properties
The compound's structural similarity to known anticancer agents suggests potential efficacy in cancer treatment. Studies have demonstrated that benzothiazole derivatives can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators .

1.3 Enzyme Inhibition
this compound has been evaluated for its ability to inhibit specific enzymes such as urease and certain kinases. These enzymes are crucial in various physiological processes and their inhibition can lead to therapeutic benefits in conditions like kidney stones and cancer .

Materials Science

2.1 Polymer Chemistry
The compound can act as a monomer or additive in polymer formulations. Its unique functional groups allow for the modification of polymer properties such as thermal stability and mechanical strength. Research indicates that incorporating benzothiazole derivatives into polymers can enhance their UV resistance and overall durability .

2.2 Nanotechnology
In nanotechnology applications, this compound has been utilized in the synthesis of nanoparticles with tailored properties for drug delivery systems. The compound's ability to form stable complexes with metal ions has been exploited to create nanocarriers that improve the solubility and bioavailability of poorly soluble drugs .

Analytical Chemistry

3.1 Chromatographic Applications
The compound serves as a useful reagent in chromatographic methods for the separation and analysis of complex mixtures. Its unique chemical structure allows it to act as a derivatizing agent for enhancing the detection of specific analytes in techniques like high-performance liquid chromatography (HPLC) .

3.2 Spectroscopic Studies
this compound is also employed in spectroscopic studies due to its distinct absorbance and fluorescence properties. These characteristics make it suitable for use as a fluorescent probe in biological imaging applications .

Case Studies

Study Title Findings Applications
Antibacterial Activity of Benzothiazole DerivativesShowed significant inhibition against E. coli with MIC values ranging from 31.25 to 62.5 µg/mLPotential use in developing new antibiotics
Synthesis and Characterization of Polymer CompositesEnhanced thermal stability and UV resistance when incorporated into polyvinyl chlorideImprovement of material properties for outdoor applications
Fluorescent Probes for Biological ImagingDeveloped probes based on benzothiazole derivatives that exhibit high fluorescence quantum yieldsApplications in cellular imaging techniques

Mechanism of Action

The mechanism of action of N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole Derivatives: Compounds with similar structures but different substituents on the thiazole ring.

    Pyrrolidinone Derivatives: Compounds with variations in the pyrrolidinone moiety.

Uniqueness

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide is unique due to its specific combination of functional groups, which may confer distinct biological and chemical properties compared to other similar compounds.

Biological Activity

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and other pharmacological properties based on various studies.

Chemical Structure and Properties

The compound features a benzothiazole moiety linked to a pyrrolidine derivative via an acetamide functional group. Its molecular formula is C13H15N3OSC_{13}H_{15}N_{3}OS with a molar mass of approximately 249.38 g/mol. The presence of both the benzothiazole and pyrrolidine structures contributes to its diverse biological activities.

Antitumor Activity

Recent studies have demonstrated the antitumor potential of compounds containing benzothiazole derivatives. For instance, similar compounds have been tested against various cancer cell lines using both 2D and 3D culture methods. Notably:

  • Cell Lines Tested : A549 (lung cancer), HCC827 (lung cancer), and NCI-H358 (lung cancer).
  • Assays Used : MTS cytotoxicity assays indicated that compounds exhibited significant cytotoxicity with varying IC50 values depending on the assay format. For example, in 2D assays, IC50 values were reported as low as 6.26 μM for HCC827 cells .

The mechanism of action appears to involve DNA binding , where these compounds interact with the minor groove of DNA, inhibiting DNA-dependent enzymes crucial for cancer cell proliferation .

Antimicrobial Activity

Compounds similar to this compound have also shown antimicrobial properties . Research indicates that these compounds can exhibit activity against a range of bacterial strains, suggesting their potential as lead candidates for developing new antibiotics .

Data Summary

The following table summarizes key findings related to the biological activity of this compound and similar compounds.

Activity Type Tested Compounds Cell Lines / Microorganisms IC50 Values / Efficacy
AntitumorBenzothiazole DerivativesA549, HCC827, NCI-H358IC50 = 6.26 μM (HCC827)
AntimicrobialVariousStaphylococcus aureus, E.coliEffective against multiple strains

Case Studies

  • Anticancer Efficacy : A study involving the testing of various benzothiazole derivatives showed that certain substitutions significantly increased antiproliferative effects on human lung cancer cells. The most effective derivatives demonstrated over 70% inhibition in cell proliferation compared to controls .
  • Antimicrobial Studies : In vitro tests against common pathogens revealed that some benzothiazole derivatives exhibited potent antibacterial activity with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Q & A

Q. What are the established synthetic routes for N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide, and what reaction conditions optimize yield?

The compound is synthesized via a condensation reaction between 4,5-dimethyl-1,3-benzothiazol-2-amine and 2-(2,5-dioxopyrrolidin-1-yl)acetyl chloride. A typical protocol involves:

  • Refluxing equimolar reactants in anhydrous ethanol under nitrogen for 6–8 hours.
  • Cooling the mixture to precipitate the product, followed by filtration and recrystallization from ethanol/DMF (1:1). Critical parameters include moisture-free conditions (to prevent acyl chloride hydrolysis) and maintaining reflux temperatures at 78–85°C. Yields typically range from 68–72% with >89% purity after recrystallization .
StepReagents/ConditionsPurpose
CondensationEthanol, N₂ atmosphere, 78–85°CFacilitate amide bond formation
PurificationEthanol/DMF (1:1), recrystallizationRemove unreacted starting materials

Q. What analytical techniques are essential for confirming structural identity and purity?

Multi-modal characterization is required:

  • NMR Spectroscopy : ¹H NMR in DMSO-d₆ confirms aromatic protons (δ 7.2–7.8 ppm), methyl groups (δ 2.3–2.6 ppm), and pyrrolidinone carbonyl (δ 170–175 ppm) .
  • IR Spectroscopy : Key absorptions include 1680 cm⁻¹ (amide C=O) and 1655 cm⁻¹ (pyrrolidinone C=O) .
  • HPLC-MS : ESI+ mode shows [M+H]⁺ at m/z 317.36 (calculated) with >95% purity .
TechniqueDiagnostic PeaksFunctional Group Confirmation
¹H NMRδ 2.45 (s, 3H, CH₃)Methyl substituents on benzothiazole
IR1540 cm⁻¹ (C=N stretch)Benzothiazole core validation

Q. Which biological screening assays are appropriate for preliminary activity assessment?

Initial screening should include:

  • Cytotoxicity Assays : MTT protocol (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to evaluate IC₅₀ values against cancer cell lines (e.g., MCF-7, HeLa) .
  • Enzyme Inhibition : Radiometric assays for kinases or proteases, measuring residual activity via scintillation counting .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize target selectivity?

Focus on three key structural regions:

  • Benzothiazole Ring : Introduce electron-withdrawing groups (e.g., -NO₂ at position 6) to enhance π-π stacking with catalytic lysine residues in kinases.
  • Pyrrolidinone Moiety : Replace the 2,5-dioxo group with thioamide to alter hydrogen-bonding interactions.
  • Acetamide Linker : Incorporate chiral centers to probe steric effects in binding pockets.

Example SAR Data :

DerivativeIC₅₀ (Target A, μM)IC₅₀ (Target B, μM)Selectivity Index (A/B)
Parent Compound12.4 ± 1.285.7 ± 6.56.9
6-NO₂ Analog5.8 ± 0.7132.4 ± 9.122.8
Thioamide Variant18.9 ± 2.143.2 ± 3.82.3

Parallel synthesis and kinase profiling are recommended .

Q. What crystallographic strategies resolve 3D structure and intermolecular interactions?

Use single-crystal X-ray diffraction with SHELXL refinement:

  • Grow crystals via vapor diffusion (e.g., ethyl acetate/hexane).
  • Resolve hydrogen-bonding networks between the pyrrolidinone carbonyl and active-site residues.
  • Validate with residual density maps (R-factor < 0.05) .

Q. How to address contradictions in biological data across studies?

Discrepancies may arise from:

  • Purity Variations : Re-characterize batches via HPLC-MS.
  • Assay Conditions : Standardize buffer pH, temperature, and incubation times.
  • Orthogonal Assays : Confirm enzyme inhibition using fluorescence-based and radiometric methods .

Methodological Considerations Table

ChallengeSolutionReferences
Low synthetic yieldOptimize stoichiometry (1.2:1 acyl chloride:amine)
Impure NMR signalsUse deuterated DMSO with heating (60°C)
Enzyme assay variabilityInclude Z’-factor validation (Z’ > 0.5)

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